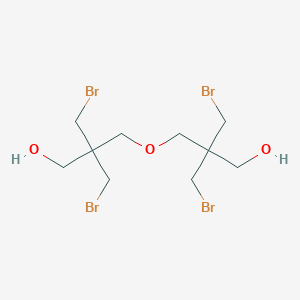
1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)- is a chemical compound that has been used in various scientific research applications. This compound is also known as 1,3-Bis(bromomethyl)-2,2-bis(bromomethyl)propane-1,3-diol or Bis(tribromomethyl)propanediol. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been synthesized by various methods and has been used in various research studies due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)- is not well understood. However, it is believed that this compound acts as a crosslinking agent and forms strong covalent bonds with other molecules. This leads to the formation of a stable network of molecules, which enhances the properties of the material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)-. However, it is believed that this compound may have toxic effects on the human body. It may cause skin irritation, respiratory problems, and gastrointestinal problems. Therefore, it is important to handle this compound with care.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)- in lab experiments include its ability to act as a crosslinking agent and its ability to enhance the properties of the material. However, the limitations of using this compound include its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the research on 1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)-. One possible direction is to study the mechanism of action of this compound in more detail. Another direction is to explore its potential use in the synthesis of new materials and polymers. Furthermore, it would be interesting to investigate the potential use of this compound in the synthesis of new drugs and pharmaceuticals. Finally, it would be important to study the potential toxicity of this compound in more detail and to develop safer methods for handling it in the laboratory.
Synthesemethoden
The synthesis of 1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)- can be achieved by various methods. One of the commonly used methods is the reaction of 1,3-dibromopropane with silver oxide in the presence of water. This reaction leads to the formation of 1,3-Bis(bromomethyl)-2,2-bis(bromomethyl)propane-1,3-diol. Another method involves the reaction of 1,3-dibromopropane with silver carbonate in the presence of water. This reaction leads to the formation of Bis(tribromomethyl)propanediol.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)- has been used in various scientific research applications. It has been used as a crosslinking agent in the synthesis of polymers. It has also been used as a flame retardant in various materials. This compound has also been used in the synthesis of various organic compounds. In addition, it has been used in the synthesis of various drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
109678-33-3 |
|---|---|
Produktname |
1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)- |
Molekularformel |
C10H18Br4O3 |
Molekulargewicht |
505.86 g/mol |
IUPAC-Name |
2-[[2,2-bis(bromomethyl)-3-hydroxypropoxy]methyl]-3-bromo-2-(bromomethyl)propan-1-ol |
InChI |
InChI=1S/C10H18Br4O3/c11-1-9(2-12,5-15)7-17-8-10(3-13,4-14)6-16/h15-16H,1-8H2 |
InChI-Schlüssel |
PSOOUFUNTVOUML-UHFFFAOYSA-N |
SMILES |
C(C(COCC(CO)(CBr)CBr)(CBr)CBr)O |
Kanonische SMILES |
C(C(COCC(CO)(CBr)CBr)(CBr)CBr)O |
Andere CAS-Nummern |
109678-33-3 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




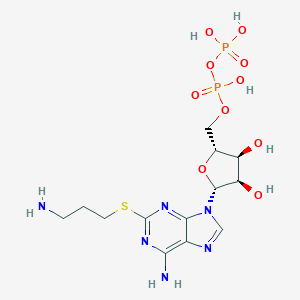
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)
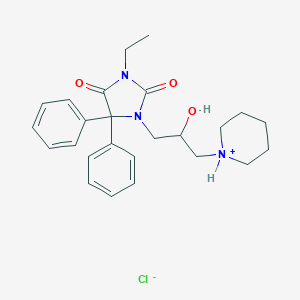


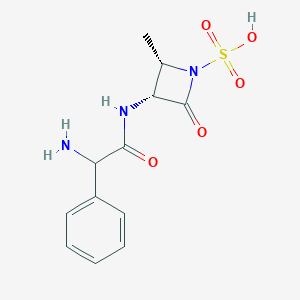
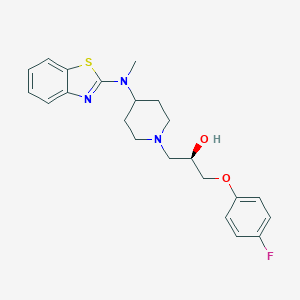
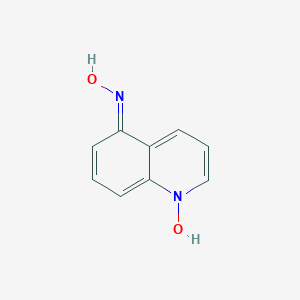
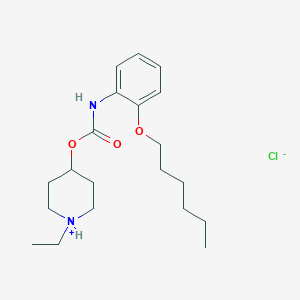
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)

